molecular formula C13H10N4O3 B2685472 (7-Nitro-benzo[1,2,5]oxadiazol-4-yl)-m-tolyl-amine CAS No. 368840-15-7

(7-Nitro-benzo[1,2,5]oxadiazol-4-yl)-m-tolyl-amine

Cat. No.: B2685472
CAS No.: 368840-15-7
M. Wt: 270.248
InChI Key: AERMKZCGOZZNCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

(7-Nitro-benzo[1,2,5]oxadiazol-4-yl)-m-tolyl-amine undergoes various chemical reactions, including substitution reactions. Common reagents used in these reactions include dehydrating agents like 1,1′-carbonyldiimidazole (CDI) . The major products formed from these reactions depend on the specific substituents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of (7-Nitro-benzo[1,2,5]oxadiazol-4-yl)-m-tolyl-amine involves its interaction with specific molecular targets and pathways. For instance, oxadiazole derivatives have been shown to possess various bioactivities, including antibacterial and antifungal activities, by targeting specific enzymes and pathways in pathogens .

Comparison with Similar Compounds

Similar compounds to (7-Nitro-benzo[1,2,5]oxadiazol-4-yl)-m-tolyl-amine include other oxadiazole derivatives such as 1,2,4-oxadiazole and 1,3,4-oxadiazole . These compounds share the oxadiazole ring structure but differ in the positions of the nitrogen and oxygen atoms, leading to variations in their properties and applications. For example, 1,2,4-oxadiazole derivatives have been studied for their potential as antibacterial agents .

Properties

IUPAC Name

N-(3-methylphenyl)-4-nitro-2,1,3-benzoxadiazol-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O3/c1-8-3-2-4-9(7-8)14-10-5-6-11(17(18)19)13-12(10)15-20-16-13/h2-7,14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AERMKZCGOZZNCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC2=CC=C(C3=NON=C23)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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